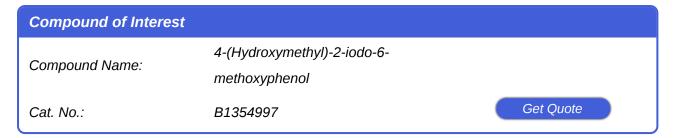


Spectroscopic Analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol, is a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Note on Data Availability: Despite a comprehensive search of available scientific literature and databases, experimental spectroscopic data for **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol** could not be located. The information presented herein is therefore based on predicted values and analysis of structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol**. These predictions are based on established principles of spectroscopic interpretation and data from similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 7.0 - 7.5	Singlet	1	Ar-H
~ 6.8 - 7.2	Singlet	1	Ar-H
~ 5.5 - 6.0	Singlet (broad)	1	Ar-OH
~ 4.5 - 4.8	Singlet	2	-CH₂OH
~ 3.8 - 4.0	Singlet	3	-OCH₃
~ 2.0 - 3.0	Singlet (broad)	1	-CH₂OH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~ 145 - 150	C-OH (Aromatic)
~ 140 - 145	C-OCH₃ (Aromatic)
~ 130 - 135	C-I (Aromatic)
~ 120 - 125	Ar-CH
~ 110 - 115	Ar-CH
~ 80 - 85	C-CH ₂ OH (Aromatic)
~ 60 - 65	-CH₂OH
~ 55 - 60	-OCH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Strong	O-H stretch (phenolic and alcoholic)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1600 - 1580	Medium	C=C stretch (aromatic)
1500 - 1400	Medium	C=C stretch (aromatic)
1280 - 1200	Strong	C-O stretch (aryl ether)
1050 - 1000	Strong	C-O stretch (primary alcohol)
~ 600 - 500	Medium	C-I stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	lon
280	[M] ⁺ (Molecular Ion)
262	[M - H ₂ O] ⁺
251	[M - CHO] ⁺
153	[M - I]+
127	[1]+

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for substituted phenols like **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-90° pulse angle and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample.

Mass Spectrometry (MS)

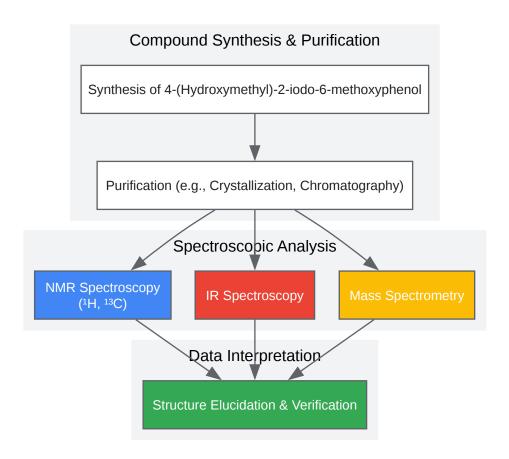
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.



- Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to obtain the mass-to-charge ratio (m/z) of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion



While experimental data for **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol** is not currently available in the public domain, the predicted spectroscopic data and general experimental protocols outlined in this guide provide a valuable framework for its synthesis, identification, and characterization. Researchers working with this compound are encouraged to perform these analyses to confirm its structure and purity.

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